molecular formula C14H16O3 B2971145 Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate CAS No. 58455-55-3

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2971145
CAS No.: 58455-55-3
M. Wt: 232.279
InChI Key: IEYANIVKQRBOPX-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is a compound with a molecular weight of 248.28 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis information for Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is not available, benzofuran compounds can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling .


Molecular Structure Analysis

The InChI code for Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate is 1S/C14H16O4/c1-4-16-10-6-7-12-11 (8-10)9 (3)13 (18-12)14 (15)17-5-2/h6-8H,4-5H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies and Chemical Reactions:

  • Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate derivatives have been synthesized through various chemical reactions, showcasing the versatility of benzofuran compounds in organic synthesis. For instance, the one-pot synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrates the reactivity of such compounds under Friedländer condensation reaction conditions (Gao et al., 2011).

Catalysis and Reaction Pathways:

  • The compound has been involved in studies related to renewable PET production, highlighting its role in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for the production of biobased terephthalic acid precursors (Pacheco et al., 2015).

Biological Activities and Applications

Antimicrobial Activities:

  • New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have shown potential biological activities. Their synthesis and subsequent testing revealed abilities to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations, showcasing the therapeutic potential of benzofuran derivatives in antiviral research (Mubarak et al., 2007).

Material Science and Polymer Chemistry

Polymerization Properties:

  • The study of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate has revealed spontaneous thermoreversible polymerization capabilities. This research contributes to the understanding of polymer properties, including thermoreversibility and solubility, which are essential for developing new materials (Cappelli et al., 2007).

Future Directions

While specific future directions for Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate are not available, benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .

Mechanism of Action

Properties

IUPAC Name

ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-10-6-7-12-11(8-10)9(3)13(17-12)14(15)16-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYANIVKQRBOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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